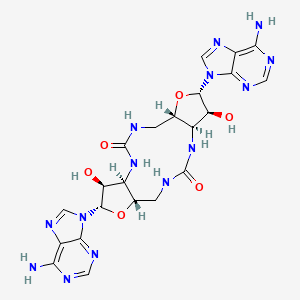![molecular formula C6H10N4O2 B1384065 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one CAS No. 1077-04-9](/img/structure/B1384065.png)
2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one
Descripción general
Descripción
“2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” is a small molecule . It belongs to the class of organic compounds known as indoles, which are compounds containing an indole moiety, consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
While specific synthesis methods for “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” were not found, a study on 2-amino-4,6-diphenylnicotinonitriles (APNs) provides a general idea. The APNs were synthesized and their cytotoxicity against breast cancer cell lines and photophysical properties were investigated .Molecular Structure Analysis
The molecular structure of “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” is complex, with a chemical formula of C14H14N4O . It has a molecular weight of 254.2872 .Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
- The study of the crystal structure and hydrogen bonding patterns of pyrimidine derivatives, including compounds similar to 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one, has been a significant area of research. For instance, Glidewell et al. (2003) explored various polymorphic forms of amino and benzyloxy derivatives of pyrimidin-6(1H)-one, revealing intricate hydrogen bonding and molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003). Similarly, Rodríguez et al. (2007) analyzed the three-dimensional hydrogen-bonded framework in related pyrimidine compounds, highlighting the role of hydrogen bonding in determining molecular structure (Rodríguez, Cobo, Nogueras, Low, & Glidewell, 2007).
Antimicrobial Activity
- Pyrimidine derivatives, akin to 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one, have been investigated for their potential antimicrobial properties. Deshmukh et al. (2009) developed a synthesis method for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and evaluated their anti-bacterial efficacy, indicating some compounds exhibited significant inhibition against tested bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Synthesis and Chemical Transformations
- The synthesis and transformation of pyrimidine compounds have been a major focus. Botta et al. (1985) demonstrated the transformation of 6-alkyl-2-methoxy-4(3H)-pyrimidinones into amino derivatives, showcasing the versatility in modifying pyrimidine structures (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985). This kind of research aids in understanding the structural flexibility and potential applications of pyrimidine derivatives.
Applications in Organic Synthesis
- Pyrimidine derivatives have been used in various organic syntheses. Katoh et al. (1996) utilized a N-hydroxyamide-containing heterocycle, akin to pyrimidinones, as a benzyloxycarbonylating agent in peptide synthesis, signifying the utility of pyrimidine compounds in complex organic reactions (Katoh, Kondoh, & Ohkanda, 1996).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-6-9-4(8-1-2-11)3-5(12)10-6/h3,11H,1-2H2,(H4,7,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYURLDNKXKHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288367 | |
| Record name | 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one | |
CAS RN |
1077-04-9 | |
| Record name | NSC55460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)







![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)